molecular formula C10H14N2OS B12106144 (S)-N-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxamide

(S)-N-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxamide

Cat. No.: B12106144
M. Wt: 210.30 g/mol
InChI Key: IIDREQVEHDTQOH-UHFFFAOYSA-N
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Description

(S)-N-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxamide is a chiral compound that features a pyrrolidine ring substituted with a thiophen-2-ylmethyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the thiophen-2-ylmethyl group.

    Coupling Reaction: The thiophen-2-ylmethyl group is introduced to the pyrrolidine ring through a coupling reaction, often using reagents such as palladium catalysts.

    Amidation: The carboxamide functional group is introduced through an amidation reaction, where the amine group of the pyrrolidine ring reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other functional groups.

    Substitution: The thiophen-2-ylmethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-N-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities and properties.

    N-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxamide: The racemic mixture containing both (S) and ® enantiomers.

    Thiophen-2-ylmethylpyrrolidine: A related compound lacking the carboxamide group.

Uniqueness

(S)-N-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxamide is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable for research and development in various fields.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C10H14N2OS/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h2-3,6,9,11H,1,4-5,7H2,(H,12,13)

InChI Key

IIDREQVEHDTQOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CC=CS2

Origin of Product

United States

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